3',4-O-Dimethylcedrusin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4-O-Dimethylcedrusin typically involves the methylation of cedrusin. Cedrusin can be obtained from natural sources or synthesized through various organic reactions. The methylation process usually employs methylating agents such as dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods: Industrial production of 3’,4-O-Dimethylcedrusin is not extensively documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimization for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 3’,4-O-Dimethylcedrusin can undergo several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: Reduction reactions can potentially reduce any carbonyl groups back to hydroxyl groups.
Substitution: The aromatic rings in 3’,4-O-Dimethylcedrusin can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Products may include aldehydes or ketones.
Reduction: Products typically include alcohols.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
3’,4-O-Dimethylcedrusin has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other complex molecules.
Mechanism of Action
The mechanism of action of 3’,4-O-Dimethylcedrusin involves its interaction with cellular pathways that promote wound healing. It stimulates the formation of fibroblasts and collagen, which are crucial for tissue repair . The molecular targets include various growth factors and signaling pathways involved in cell proliferation and differentiation.
Comparison with Similar Compounds
3’,4-O-Dimethylcedrusin is unique due to its specific methylation pattern, which enhances its bioactivity compared to other lignans. Similar compounds include:
Cedrusin: The non-methylated precursor of 3’,4-O-Dimethylcedrusin.
Korbein-A and Korbein-B: Other lignans found in Dragon’s Blood with similar wound healing properties.
4-O-Methyldihydrodehydrodiconiferyl alcohol: Another lignan with comparable chemical structure and bioactivity.
Properties
IUPAC Name |
3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-24-17-7-6-14(11-18(17)25-2)20-16(12-23)15-9-13(5-4-8-22)10-19(26-3)21(15)27-20/h6-7,9-11,16,20,22-23H,4-5,8,12H2,1-3H3/t16-,20+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPCDEDIFJYIPT-OXJNMPFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C3=C(O2)C(=CC(=C3)CCCO)OC)CO)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H](C3=C(O2)C(=CC(=C3)CCCO)OC)CO)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70155455 | |
Record name | 3',4-O-Dimethylcedrusin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70155455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127179-41-3 | |
Record name | 3',4-O-Dimethylcedrusin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127179413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3',4-O-Dimethylcedrusin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70155455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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